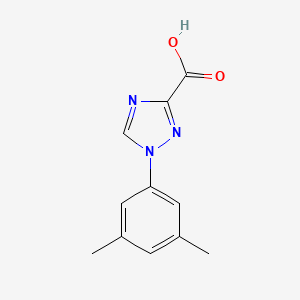

1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-6-12-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVRZNWFBUXHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744465 | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-75-0 | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245644-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1245644-75-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| LogP | 1.5823 |

| Polar Surface Area (PSA) | 68.01 Ų |

Mechanisms of Biological Activity

1-(3,5-Dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid exhibits various biological activities attributed to its triazole structure. Triazoles are known for their ability to interact with biological macromolecules, influencing various biochemical pathways.

Anticancer Activity : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid have shown significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Activity : The compound has also been studied for its antimicrobial properties. Triazoles are often effective against a range of bacteria and fungi due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism can lead to the disruption of fungal growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

- Study on Anticancer Properties : A study published in Antiviral Chemistry & Chemotherapy reported that certain triazole derivatives showed promising anticancer properties against various human cancer cell lines. Specifically, compounds derived from triazoles demonstrated significant cytotoxicity with varying IC50 values depending on the structural modifications made .

- Antimicrobial Screening : Another investigation evaluated a series of triazole compounds for their antimicrobial efficacy. The results indicated that some derivatives exhibited potent activity against common pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Summary of Findings

The biological activities of 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylic acid suggest its potential as a therapeutic agent in oncology and infectious diseases. The following table summarizes key findings from various studies:

| Study Focus | Cell Line/Pathogen | IC50 Value (μM) |

|---|---|---|

| Anticancer Activity | MCF-7 (Breast Cancer) | 27.3 |

| Anticancer Activity | HCT-116 (Colon Cancer) | 6.2 |

| Antimicrobial Activity | Staphylococcus aureus | Not specified |

| Antifungal Activity | Candida albicans | Not specified |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to several triazole-carboxylic acid derivatives, differing primarily in substituents on the phenyl ring and triazole core. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. In contrast, dimethyl groups improve lipophilicity, favoring passive diffusion across membranes .

- Triazole Core Modifications : The 5-methyl substituent in the dichlorophenyl analog may sterically hinder interactions with enzymes or receptors, altering selectivity . The oxadiazole-fused analog demonstrates enhanced antibacterial activity due to synergistic heterocyclic effects .

Preparation Methods

Starting Materials

- 3,5-Dimethylbenzoic acid or its derivatives as the aromatic carboxylic acid source.

- Aminoguanidine or hydrazine derivatives as nitrogen sources for triazole ring formation.

Synthetic Route Outline

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of amidrazone intermediate | Reaction of 3,5-dimethylbenzoyl hydrazide with hydrazine or aminoguanidine | Typically in ethanol or suitable solvent under reflux |

| 2 | Cyclization to 1,2,4-triazole ring | Heating with acid catalyst or dehydrating agent | Promotes ring closure and aromatization |

| 3 | Functionalization to carboxylic acid | Hydrolysis or oxidation if needed | Ensures carboxylic acid at the 3-position |

This approach aligns with the condensation reaction mechanism where aminoguanidine reacts with aromatic carboxylic acids to form triazole derivatives.

Alternative One-Pot and Continuous Flow Methods

One-Pot Synthesis: Yavari and Khaledian developed a one-pot method using N-methylimidazole and other reagents to synthesize 1,3-disubstituted 1,2,4-triazoles efficiently under mild conditions with good yields.

Continuous Flow Synthesis: A novel metal-free continuous flow process has been reported for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which can be adapted for similar triazole carboxylic acids. This method offers advantages in yield, selectivity, and safety by controlling reactive intermediates and avoiding chromatographic purification.

Detailed Mechanistic Insights

The initial step involves the formation of an amidrazone intermediate by condensation of aminoguanidine with the carboxylic acid or its activated derivative.

Cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the triazole ring.

Aromatization occurs through oxidation or elimination of water, stabilizing the 1,2,4-triazole core.

Substituents on the aromatic ring (e.g., 3,5-dimethyl groups) influence the electronic environment, potentially affecting reaction rates and yields.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation of aminoguanidine with 3,5-dimethylbenzoic acid | Aminoguanidine bicarbonate, 3,5-dimethylbenzoic acid | Reflux in ethanol or suitable solvent | Moderate to high | Simple, uses inexpensive reagents | May require purification steps |

| One-pot synthesis with N-methylimidazole | Aminoguanidine derivatives, N-methylimidazole | Mild heating, metal-free | High | Fast, broad substrate scope, metal-free | Requires optimization for specific substituents |

| Continuous flow synthesis | Amidrazone intermediates, flow reactor setup | Controlled temperature, metal-free | Higher than batch | Improved safety, scalability, selectivity | Requires specialized equipment |

| Metal-catalyzed cyclization (Ag(I)) | Amidrazones, Ag(I) catalyst | Moderate heating | High | Selective synthesis of 1,3-disubstituted triazoles | Use of metals may complicate purification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.